Product packaging for Phosphine-d3(Cat. No.:CAS No. 13537-03-6)

Phosphine-d3

Cat. No.: B085470
CAS No.: 13537-03-6
M. Wt: 37.016067 g/mol
InChI Key: XYFCBTPGUUZFHI-FIBGUPNXSA-N
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Description

Role of Deuterated Phosphines as Mechanistic Probes and Specialty Reagents

Deuterated phosphines, such as Phosphine-d3 (PD₃), have become essential as both mechanistic probes and specialty reagents, particularly in organometallic chemistry and catalysis. scispace.comacs.org Phosphines are crucial ligands that can be fine-tuned to control the behavior of metal catalysts. nih.gov By introducing deuterium (B1214612) into a phosphine (B1218219) ligand, chemists can subtly alter its properties to study reaction pathways without significantly changing the molecule's chemical nature. musechem.comclearsynth.com

This compound is particularly useful for investigating reactions that involve the breaking or forming of P-H bonds. The difference in mass between the P-H and P-D bonds can create a measurable kinetic isotope effect, providing clear evidence of the bond's involvement in the reaction's key steps. symeres.com

In addition to their role in studying reaction kinetics, deuterated phosphines are vital in NMR spectroscopy. rsc.org The coupling between phosphorus-31 and deuterium in ³¹P NMR spectra provides a unique signature that helps in the clear identification and assignment of molecular structures. acs.org As specialty reagents, deuterated phosphines are used to synthesize other isotopically labeled compounds, which are then employed in a wide range of chemical and biochemical studies. nih.govacs.org

Physical and Chemical Properties of this compound

This compound, also known as trideuteriophosphane, is the deuterated analog of phosphine (PH₃). nih.gov While it shares many chemical characteristics with its non-deuterated counterpart, its isotopic composition results in a different molecular weight and distinct spectroscopic properties.

PropertyValue
Chemical Formula PD₃
Molecular Weight 37.02 g/mol isotope.com
CAS Number 13537-03-6 nih.gov
Appearance Colorless gas nih.gov
Odor Unpleasant, like garlic or decaying fish (for technical grade) nih.govunacademy.com
Boiling Point -87.7 °C (-125.9 °F) wikipedia.org
Melting Point -132.8 °C (-207.0 °F) wikipedia.org
Solubility Slightly soluble in water; soluble in alcohol and ether. nih.govwikipedia.org

Note: Some physical properties are listed for the non-deuterated form, PH₃, as they are expected to be very similar.

Spectroscopic Data of this compound

The primary application of this compound in spectroscopy is in NMR, where the deuterium nucleus provides unique information.

Spectroscopy Type Details
³¹P NMR The spectrum is simplified due to the replacement of protons. The coupling between phosphorus and deuterium (J P-D) is significantly smaller than the coupling between phosphorus and protium (B1232500) (J P-H), leading to sharper signals and easier interpretation of complex spectra.
²H (Deuterium) NMR Allows for direct observation of the deuterium nucleus, providing information about the electronic environment and molecular dynamics at the labeled site.
Mass Spectrometry The molecular ion peak for this compound appears at m/z = 37, distinguishing it from non-deuterated phosphine (m/z = 34). nih.govnih.gov

Synthesis of this compound

The synthesis of deuterated compounds like this compound often involves methods that introduce deuterium from a readily available source. google.com Common strategies include:

Reduction of Phosphorus Halides: Phosphorus trichloride (B1173362) (PCl₃) can be reduced using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄).

Hydrolysis of Metal Phosphides: The reaction of a metal phosphide (B1233454), such as calcium phosphide (Ca₃P₂), with heavy water (D₂O) yields this compound. melscience.comsciencemadness.org Ca₃P₂ + 6D₂O → 3Ca(OD)₂ + 2PD₃

Deuterium Exchange Reactions: In some cases, existing P-H bonds in phosphine or its derivatives can be exchanged for P-D bonds under specific catalytic conditions using a deuterium source. nih.govacs.org

Applications in Chemical Research

Mechanistic Elucidation in Catalysis and Organometallic Chemistry

The kinetic isotope effect (KIE) observed when this compound is used in place of PH₃ is a powerful tool for understanding reaction mechanisms. If the rate of a reaction changes upon this substitution, it strongly suggests that the P-H (or P-D) bond is involved in the rate-determining step. This has been instrumental in studying various catalytic cycles, including those in Suzuki-Miyaura cross-coupling reactions, where phosphine ligands play a critical role. nih.gov By tracking the deuterium label, chemists can map the intricate steps of organometallic reactions, such as oxidative addition and reductive elimination. acs.orgucla.edu

Use in NMR Spectroscopy for Structural Analysis

This compound and other deuterated phosphines are widely used in NMR spectroscopy to simplify complex spectra and aid in structural determination. rsc.org In ³¹P NMR, replacing hydrogen with deuterium removes the large ¹H-¹³P coupling, resulting in cleaner spectra where other couplings can be more easily observed. acs.orglibretexts.org This technique is particularly valuable for characterizing large molecules or complex mixtures containing multiple phosphorus species. uio.no Furthermore, ²H NMR can be used to directly probe the environment around the deuterium atom, providing insights into molecular structure and dynamics. d-nb.inforsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3P B085470 Phosphine-d3 CAS No. 13537-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuteriophosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3P/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFCBTPGUUZFHI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]P([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159325
Record name Phosphine-d3
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Molecular Weight

37.01606733 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13537-03-6
Record name Phosphine-d3
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Record name Phosphine-d3
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Record name 13537-03-6
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Advanced Synthetic Methodologies for Deuterium Incorporation into Phosphine Frameworks

Catalytic Hydrogen-Deuterium Exchange in Phosphorus-Containing Compounds

Catalytic hydrogen-deuterium (H/D) exchange represents a direct and efficient pathway for introducing deuterium (B1214612) into phosphine (B1218219) scaffolds. This approach leverages both homogeneous and heterogeneous metal catalysts to activate C-H bonds and facilitate the exchange with a deuterium source, typically deuterium gas (D₂) or heavy water (D₂O). acs.orgnih.govuni-rostock.de

The choice between homogeneous and heterogeneous catalysis often dictates the reaction conditions, selectivity, and catalyst reusability. uni-rostock.de

Homogeneous Catalysis: Homogeneous systems, where the catalyst is in the same phase as the reactants, have been effectively employed for H/D exchange. Iridium-based complexes, such as Crabtree's catalyst, are notable for their ability to catalyze C(sp²)-H hydrogen isotope exchange on arenes using D₂ gas. uni-rostock.de Phosphine-ligated silver-carbonate complexes have also been shown to catalyze the site-selective deuteration of C-H bonds in heterocycles, using deuterated methanol (B129727) (CH₃OD) as the isotope source. escholarship.org These systems offer high activity and selectivity due to their well-defined active sites. uni-rostock.de

Heterogeneous Catalysis: Heterogeneous catalysts, particularly metal nanoparticles (M-NPs), are of significant interest due to their ease of separation and potential for recycling. nih.govuni-rostock.de Ruthenium (Ru) and Rhodium (Rh) nanoparticles have been demonstrated to effectively catalyze the selective H/D exchange in phosphines using D₂ as the deuterium source. acs.orgnih.govresearchgate.net The activity and selectivity of these nanocatalysts are influenced by the nature of the metal, the properties of stabilizing agents like polyvinylpyrrolidone (B124986) (PVP) or N-heterocyclic carbenes (NHCs), and the substituents on the phosphorus atom. acs.orgnih.gov For instance, palladium on carbon (Pd/C) is another commercially available and recyclable heterogeneous catalyst used for deuterating (hetero)arenes. researchgate.net

A key advantage of catalytic H/D exchange is the ability to control the position of deuterium incorporation (regioselectivity). This selectivity is governed by the phosphine's structure and its interaction with the catalyst's surface. acs.orgresearchgate.net

Regioselectivity: In many cases, deuteration preferentially occurs at the ortho positions of aryl rings attached to the phosphorus atom. acs.orgresearchgate.net This is observed for strongly coordinating phosphines like triphenylphosphine (B44618) (PPh₃), where the interaction with the nanoparticle surface is primarily through the phosphorus atom. researchgate.net The resulting geometry facilitates the activation of the ortho C-H bonds. researchgate.net For phosphines with alkyl groups, such as PPh₂Me, deuteration can also occur at the methyl substituent. researchgate.net The choice of catalyst and stabilizer can tune this selectivity; for example, Ru@PVP catalysts may only promote H/D exchange on aromatic protons, while Ru@NHC and Rh@NHC catalysts can also deuterate alkyl groups. acs.orgnih.gov In contrast, for weakly coordinating phosphines like P(o-tolyl)₃, the interaction can occur directly through the phosphine's substituents, leading to different deuteration patterns. researchgate.net

Mechanistic Insights: The mechanism of H/D exchange on metal nanoparticles is believed to proceed via C-H bond activation at the nanoparticle's edges or faces. researchgate.net Density functional theory (DFT) calculations suggest that for strongly coordinating phosphines, the isotope exchange proceeds through the formation of stable metallacyclic intermediates following C-H activation. researchgate.net For homogeneous silver-catalyzed reactions, mechanistic studies support a rate-determining C-H bond cleavage from a phosphine-ligated, silver-carbonate intermediate, assisted by a concerted metalation-deprotonation step. escholarship.org In base-mediated deuteration of pyridyl phosphonium (B103445) salts, the reaction proceeds via a pyridyl anion mechanism, where the distribution of deuterium is explained by the relative thermodynamic stability of the possible pyridyl anions. rsc.org

Table 1: Catalyst Influence on Regioselectivity in H/D Exchange of Phosphines

Catalyst System Phosphine Substrate Primary Deuteration Site(s) Source(s)
Ru@PVP PPh₃ ortho-aromatic acs.org
Ru@NHC / Rh@NHC PPh₂Me ortho-aromatic and P-CH₃ acs.orgnih.gov
Rh@NHC P(o-tolyl)₃ Methyl groups acs.orgnih.gov
Silver-carbonate / phosphine Five-membered heterocycles C-H bonds of heterocycle escholarship.org

Photo-Induced Dehalogenative Deuteration Strategies Utilizing Phosphine Intermediates

Photo-induced methods provide a mild and efficient route for incorporating deuterium by replacing halogen atoms. rsc.org These strategies are particularly valuable for late-stage functionalization of complex molecules. rsc.orgresearchgate.net A general and effective photoinduced dehalogenative deuteration has been developed for a wide range of alkyl halides, using D₂O as an inexpensive deuterium source. rsc.org

This process is enabled by the use of a phosphine, such as tricyclohexylphosphine (B42057) (Cy₃P), which acts as a halogen-atom transfer (XAT) reagent. rsc.orgresearchgate.net The mechanism involves the generation of phosphoranyl radicals under visible light. researchgate.net These highly reactive intermediates facilitate the dehalogenation of the starting material, even for challenging unactivated alkyl halides which have low reduction potentials. rsc.orgresearchgate.net The methodology demonstrates a broad substrate scope, with excellent tolerance for various functional groups, making it suitable for modifying natural product derivatives and pharmaceutical compounds. rsc.orgresearchgate.net

Photocatalytic Umpolung Approaches for Deuterated Phosphine Oxide Derivatives

Synthesizing deuterated α-amino phosphine oxides presents a significant synthetic challenge. stmarys-ca.edu A novel visible-light-driven umpolung (polarity inversion) strategy has been developed to address this. stmarys-ca.edu This method allows for the direct and economical synthesis of deuterated α-amino phosphine oxides from isocyanides. stmarys-ca.edu

The reaction employs 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene as a photocatalyst and D₂O as the deuterium source. stmarys-ca.edu The umpolung approach effectively reverses the typical reactivity of the starting materials, enabling the formation of the desired deuterated product. stmarys-ca.edursc.org This sustainable methodology is applicable to the modification of amino acids, natural products, and existing drugs, highlighting its potential for creating novel scaffolds for drug development. stmarys-ca.edu

High Resolution Spectroscopic Characterization of Phosphine D3 and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectra of phosphine-d3 (PD3), a deuterated isotopologue of phosphine (B1218219), have been extensively studied using infrared (IR) and Raman spectroscopy to understand its fundamental vibrations, overtones, and the effects of isotopic substitution.

Assignment of Vibrational Fundamentals and Overtones in this compound

This compound belongs to the C3v point group, and its fundamental vibrations are well-characterized. High-resolution Fourier transform infrared (FTIR) spectroscopy has been instrumental in assigning these modes. For instance, studies on the related molecule phosphine (PH3) have detailed the analysis of vibrational bands, such as the 3ν2 band, providing a basis for understanding the spectra of its deuterated form. doi.org The fundamental vibrational frequencies for PD3 have been compiled and evaluated based on observed infrared and Raman spectral data. nist.gov

The assignment of overtones and combination bands in the spectra of phosphine derivatives is complex but crucial for a complete understanding of the molecule's vibrational behavior. researchgate.netresearchgate.net In related studies of similar molecules, both fundamental and higher-order transitions have been identified and assigned. researchgate.net

A table of the fundamental vibrational frequencies for this compound is provided below:

Symmetry SpeciesApproximate Mode TypeWavenumber (cm⁻¹)
A1Sym. stretch1694
A1Sym. deform730
EDeg. stretch1698
EDeg. deform805

Note: Data compiled from the NIST Technical Series Publications. nist.gov

Analysis of Isotopic Frequency Shifts and Anharmonic Effects

The substitution of hydrogen with deuterium (B1214612) in phosphine leads to significant shifts in the vibrational frequencies. These isotopic shifts are a direct consequence of the increased mass of deuterium and provide valuable information about the vibrational modes. The analysis of these shifts helps in the definitive assignment of vibrational bands. acs.org

Anharmonicity, the deviation of a molecular vibration from a simple harmonic oscillator, plays a significant role in the vibrational spectra of molecules like this compound. smu.edu It causes the frequencies of overtone bands to be less than integer multiples of the fundamental frequency and enables the observation of combination bands. Computational methods, such as those based on density functional theory (DFT) and perturbation theory, are often employed to calculate anharmonic corrections and better reproduce experimental spectra. researchgate.net The study of anharmonic effects is crucial for accurately modeling the potential energy surface of the molecule. nih.gov

Elucidation of Molecular Conformations and Potential Functions via Vibrational Analysis

Vibrational spectroscopy is a powerful tool for determining the stable conformations of a molecule and for mapping its potential energy surface. nih.gov By analyzing the low-frequency torsional modes in the far-infrared and Raman spectra, it is possible to determine the potential function governing internal rotation. For example, in the related molecule dimethylthis compound, torsional data has been used to determine the potential function based on a semirigid model. aip.org This type of analysis provides insights into the barriers to internal rotation and the coupling between different vibrational modes. aip.orgnasa.gov The study of how vibrational frequencies change with conformation can reveal details about the molecular structure and bonding. rsc.org

Rotational Spectroscopy and Microwave Studies

High-resolution rotational spectroscopy, particularly in the microwave region, provides exceptionally precise data on the structure and dynamics of molecules. ubbcluj.ro

Determination of Precise Spectroscopic Constants and Molecular Parameters

Microwave spectroscopy allows for the determination of rotational constants with very high accuracy. acs.orgacs.org From these constants, precise molecular parameters such as bond lengths and bond angles can be derived. For phosphine (PH3), extensive analysis of its rotational spectrum, including data from the radio-frequency to the far-infrared regions, has yielded improved spectroscopic parameters. arxiv.orgarxiv.org These studies often involve fitting the observed transition frequencies to a Hamiltonian that includes terms for centrifugal distortion. arxiv.org The analysis of isotopically substituted species like this compound is essential for determining a complete molecular structure.

A table of selected rotational and centrifugal distortion constants for the ground vibrational state of Phosphine (PH3) is provided below as a reference for the parent molecule.

ParameterValue (MHz)
B133480.1360
C133480.1360
DJ3.43362
DJK-5.9922

Note: Data compiled from a reanalysis of the ground state rotational spectrum of PH3. arxiv.org

Investigations of Internal Rotation Barriers and Torsional Modes

For molecules with internal rotors, such as methylphosphines, microwave spectroscopy is a key technique for investigating the barriers to internal rotation. aip.orgresearchgate.net The splitting of rotational lines due to the tunneling of the methyl groups provides a direct measure of the barrier height. In studies of dimethylthis compound, the barrier to internal rotation of the methyl group has been determined from the analysis of excited state splitting in the rotational transitions. aip.org Furthermore, the analysis of torsional modes observed in the far-infrared and Raman spectra can also yield the potential function and barrier heights for internal rotation. aip.orglippertt.ch These investigations are crucial for understanding the dynamic behavior of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Phosphines

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure, dynamics, and purity of deuterated phosphines. The substitution of hydrogen with deuterium (²H) introduces unique spectroscopic handles that provide detailed insights into the chemical environment and behavior of these molecules.

Deuterium (²H) as a Spectroscopic Probe for Molecular Structure and Dynamics

Deuterium (²H) NMR spectroscopy is a powerful tool for characterizing deuterated compounds like this compound. wikipedia.org While possessing a similar chemical shift range to proton (¹H) NMR, ²H NMR spectra typically exhibit broader lineshapes and lower resolution. magritek.com This technique is highly effective for confirming the success of deuteration, as a strong signal will be present in the ²H spectrum while the corresponding proton signals diminish or disappear in the ¹H spectrum. wikipedia.orgmagritek.com Due to the low natural abundance of deuterium (0.016%), samples generally require isotopic enrichment to produce a sufficiently strong signal. wikipedia.org

The quadrupolar nature of the deuterium nucleus (spin I=1) makes solid-state ²H NMR particularly informative. wikipedia.orgmdpi.com The quadrupolar splitting observed in the spectrum is directly related to the angle between the carbon-deuterium (C-D) bond and the external magnetic field, allowing for the study of molecular orientation and dynamics in partially ordered systems. wikipedia.orgmdpi.com Changes in molecular motion, such as bond rotations, significantly affect the spectral lineshape, providing insights into dynamic processes. wikipedia.org

In solution, the presence of deuterium coupled to a neighboring proton can lead to characteristic splitting patterns in the ¹H NMR spectrum. For instance, a residual proton on a deuterated methyl group (e.g., -CHD₂) will appear as a quintet due to coupling with the two deuterium nuclei. magritek.com This phenomenon is a direct consequence of the spin I=1 of deuterium, where the multiplicity is calculated as 2NI+1. magritek.com

The application of ²H NMR extends to studying the structure and dynamics of complex systems. For example, in studies of deuterated polyethylene, ²H NMR line shape analysis revealed differences in motional amplitudes between crystalline and amorphous phases. researchgate.net Similarly, it has been used to investigate the dynamics of deuterated methyl groups in polymers, providing information on rotational barriers and the nature of molecular motion. researchgate.net

Application in Monitoring In Situ Hydrogen-Deuterium Exchange Reactions

NMR spectroscopy is an invaluable tool for monitoring hydrogen-deuterium (H/D) exchange reactions in situ, providing real-time information on the extent and selectivity of deuterium incorporation. nih.govacs.orgchemeurope.com Both ¹H and ²H NMR can be employed, with ¹H NMR being used to observe the disappearance of proton signals and the appearance of characteristic splitting patterns due to H-D coupling, while ²H NMR directly detects the incorporated deuterium. rsc.orgchinesechemsoc.org The progress of the reaction can be quantified by integrating the relevant signals in the NMR spectra. chinesechemsoc.orgmit.edu

For instance, the H/D exchange in various phosphine derivatives catalyzed by ruthenium and rhodium nanoparticles has been monitored by ³¹P, ¹³C, and ²H NMR spectroscopy. nih.govacs.org These studies revealed that the selectivity of deuteration (e.g., at aromatic vs. alkyl positions) is influenced by the phosphine's structure, the nature of the metal catalyst, and the stabilizing agents used for the nanoparticles. nih.govacs.orgresearchgate.net In the case of tris(p-tolyl)phosphine, the H/D exchange at both the methyl groups and the meta positions of the aromatic rings was observed through the complex signal patterns in the ³¹P{¹H} NMR spectra. acs.org

The deuterium content in the products of H/D exchange reactions can be determined by ¹H NMR using an internal standard. rsc.org This method allows for the calculation of the percentage of deuterium incorporation at specific sites within the molecule. rsc.orgchinesechemsoc.org Furthermore, NMR can detect isotopic shifts, where the chemical shift of a nucleus is altered by the presence of a heavier isotope on an adjacent atom. This has been observed in the ³¹P NMR spectra of deuterated phosphines, where the sign of the isotopic shift depended on the position of deuteration. acs.org

NMR Monitoring of H/D Exchange in Phosphine Derivatives
Phosphine DerivativeCatalystDeuterium SourceMonitored NucleiKey FindingsCitation
Aryl and Alkyl PhosphinesRu and Rh NanoparticlesD₂³¹P, ¹³C, ²HSelectivity of deuteration depends on phosphine structure, metal, and stabilizer. nih.govacs.org
Tris(p-tolyl)phosphineRu@NHCD₂³¹P{¹H}Simultaneous H/D exchange at methyl and aromatic meta positions observed. acs.org
Triphenylphosphine (B44618)Ir/C and Ru/CD₂O¹H, ²H, ³¹P, ¹³CMultiple deuterated products formed, leading to complex NMR spectra. rsc.org
CyclohexanoneFluoroprolinesD₂O¹HReaction rate monitored by following the incorporation of deuterium. mit.edu

Variable-Temperature NMR Studies for Fluxional Behavior

Variable-temperature (VT) NMR spectroscopy is a crucial technique for investigating the dynamic processes, or fluxional behavior, in molecules. mdpi.comresearchgate.netrsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the spectral lineshapes that correspond to the rates of chemical exchange processes becoming fast or slow on the NMR timescale. acs.org These studies provide valuable information on the energy barriers and mechanisms of intramolecular rearrangements. nih.govsemanticscholar.org

In the context of deuterated phosphine derivatives and related organometallic complexes, VT-NMR has been used to study various fluxional processes. For example, in a dihydridorhodatetraborane complex containing triphenylphosphine ligands, a VT ¹H-{¹¹B} NMR study revealed an intramolecular proton exchange process. mdpi.comsemanticscholar.org As the temperature was increased, certain proton signals broadened and eventually disappeared, indicating that the exchange rate was increasing. mdpi.comsemanticscholar.org The coalescence temperature, where the signals merge, was used to calculate the activation energy for this process. semanticscholar.org

Similarly, VT-NMR studies on osmium cluster complexes containing phosphine ligands have been used to investigate the exchange of ligands between different coordination sites. researchgate.netrsc.orgrsc.org For instance, in a complex with two different phosphine ligands, VT ³¹P{¹H} NMR spectroscopy showed that the two phosphine environments were averaged at higher temperatures due to a rapid exchange process. rsc.orgrsc.org At low temperatures, the exchange slows down, and distinct signals for the non-equivalent phosphines can be observed. acs.org

The fluxional behavior of phosphine chalcogenide selenoethers has also been characterized using VT-NMR. researchgate.netmdpi.com The presence of two major rotamers in solution led to the observation of two sets of signals in the ³¹P{¹H} and ⁷⁷Se{¹H} NMR spectra at ambient temperature. mdpi.com Upon heating, these signals coalesced, and at higher temperatures, they sharpened into single resonances, indicating a rapid interconversion between the rotamers. mdpi.com One-dimensional exchange spectroscopy (EXSY) experiments can further confirm the presence of such dynamic exchange processes. mdpi.com

VT-NMR Studies of Fluxional Behavior in Phosphine-Containing Complexes
Complex TypeObserved ProcessNMR NucleiKey ObservationCitation
DihydridorhodatetraboraneIntramolecular proton exchange¹H-{¹¹B}Broadening and coalescence of proton signals with increasing temperature. mdpi.comsemanticscholar.org
Osmium Cluster ComplexPhosphine ligand exchange³¹P{¹H}Averaging of phosphine signals at higher temperatures. rsc.orgrsc.org
Rhodium(III) and Iridium(III) Ether-Phosphine ComplexesEther moiety exchange¹H, ³¹P{¹H}Coalescence of hydride and phosphorus resonances upon warming. acs.org
Phosphine Chalcogenide SelenoethersRotational isomerism³¹P{¹H}, ⁷⁷Se{¹H}Coalescence of signals from two rotamers at elevated temperatures. mdpi.com

Advanced Mass Spectrometry for Isotopic Purity and Compositional Analysis

Advanced mass spectrometry (MS) techniques are indispensable for determining the isotopic purity and elemental composition of this compound and its derivatives. scispace.commeasurlabs.com These methods offer high sensitivity and precision, making them suitable for analyzing samples at very low concentrations. scispace.com

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein structure and dynamics, and the principles can be applied to other molecules. nih.govhep.com.cnmdpi.com It involves measuring the mass increase as hydrogen atoms are replaced by deuterium. chemeurope.com The reaction is typically quenched by lowering the pH and temperature before analysis. hep.com.cn For accurate quantification, especially in complex mixtures, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice due to its high specificity and sensitivity.

The use of deuterated compounds as internal standards is a common practice in quantitative mass spectrometry. Since deuterated analogs have nearly identical chemical properties to their non-deuterated counterparts but a distinct mass, they can be used to correct for variations in sample preparation and instrument response. This approach, known as stable isotope dilution analysis, significantly improves the accuracy of quantification.

High-resolution mass spectrometry (HRMS) is crucial for verifying the isotopic enrichment of a deuterated compound. It can precisely determine the mass of a molecule, allowing for the confirmation of the number of deuterium atoms incorporated. Inductively coupled plasma mass spectrometry (ICP-MS) is another powerful technique for isotopic ratio measurements, offering rapid analysis with good accuracy and precision. scispace.commeasurlabs.com Multi-collector ICP-MS (MC-ICP-MS) provides even higher precision for isotope ratio measurements and can be used to resolve isobaric interferences. scispace.com

The combination of elemental analysis with mass spectrometry provides a comprehensive compositional analysis. measurlabs.com For instance, the total carbon, hydrogen, nitrogen, and sulfur content can be determined, and when combined with techniques like GC-MS and NMR, it allows for the complete structural identification of a compound. measurlabs.com

Mass Spectrometry Techniques for Isotopic and Compositional Analysis
TechniqueApplicationKey AdvantagesCitation
LC-MS/MSQuantitative analysisHigh specificity and sensitivity, minimizes matrix effects.
High-Resolution MS (HRMS)Isotopic enrichment verificationPrecise mass determination.
ICP-MSIsotope ratio measurementsRapid analysis, good accuracy and precision. scispace.commeasurlabs.com
MC-ICP-MSHigh-precision isotope ratiosResolves isobaric interferences, high mass resolution. scispace.com
HDX-MSMonitoring deuterium uptakeProvides information on solvent accessibility and conformation. nih.govhep.com.cn

Theoretical and Computational Chemistry of Phosphine D3 Molecular Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic structure of the phosphine (B1218219) molecule has been extensively studied using a variety of sophisticated computational methods. These calculations form the theoretical foundation for understanding the bonding, stability, and reactivity of Phosphine-d3.

High-level ab initio and Density Functional Theory (DFT) methods are paramount in accurately describing the electronic landscape of phosphine. Ab initio techniques, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) methods, solve the electronic Schrödinger equation from first principles, providing highly accurate results. For instance, studies on phosphine and its deuterated analogues have employed the coupled-cluster approach with perturbative inclusion of triple excitations, CCSD(T), combined with large correlation-consistent basis sets like cc-pV5Z to achieve high accuracy.

DFT has also proven to be a powerful tool, offering a balance between computational cost and accuracy. Various functionals, including the hybrid functional B3LYP and meta-hybrid functionals, have been used to investigate phosphine systems. For interactions where dispersion forces are significant, such as in adsorption studies, empirical dispersion corrections like Grimme's D3 are often incorporated into DFT calculations to improve accuracy. aip.orgmdpi.com These computational approaches confirm that the phosphine molecule, regardless of isotopic composition, possesses a lone pair of electrons on the phosphorus atom with significant s-character, which influences its chemical properties. researchgate.net

Theoretical calculations provide precise predictions of molecular geometries and spectroscopic properties. The equilibrium geometry of this compound is a trigonal pyramid, analogous to ammonia (B1221849) but with significantly different bond angles. researchgate.net Computational studies on PH3, which serve as an excellent proxy for the geometry of PD3, predict a P-H bond length of approximately 1.42 Å and an H-P-H bond angle of about 93.5°. researchgate.net

While the molecular geometry is largely unaffected by isotopic substitution, the vibrational frequencies are highly sensitive to the mass of the atoms. Theoretical calculations are crucial for assigning and predicting the vibrational spectra of deuterated phosphines. A high-order ab initio potential energy surface has been used to variationally calculate the vibrational energy levels of PH3 and its deuterated isotopologues. bme.hu The results for partially deuterated phosphine show excellent agreement with experimental data, validating the accuracy of the theoretical models. bme.hu

Table 1: Comparison of Calculated Vibrational Band Centers (cm⁻¹) for Deuterated Phosphine Isotopologues. bme.hu
Vibrational ModePH₂D (Calculated)PHD₂ (Calculated)
ν₁ (A')2324.52325.0
ν₂ (A')991.61693.3
ν₃ (A')895.9899.7
ν₄ (A')2320.11690.6
ν₅ (A'')1694.02321.1
ν₆ (A'')1093.5978.8

Modeling of Quantum Mechanical Effects

While the PES is isotope-independent, the nuclear motion on this surface is mass-dependent, leading to significant differences in quantum mechanical effects between PH3 and PD3.

One of the most important effects is the Zero-Point Vibrational Energy (ZPVE). Due to the uncertainty principle, a molecule always has a minimum amount of vibrational energy, even at absolute zero. The ZPVE is dependent on the vibrational frequencies, which are mass-dependent. Because deuterium (B1214612) is heavier than protium (B1232500), the vibrational frequencies of PD3 are lower than those of PH3. Consequently, this compound has a lower ZPVE. This difference in ZPVE can slightly alter effective activation energies for chemical reactions.

Another critical quantum effect is tunneling. For processes involving the motion of atoms through an energy barrier, such as pyramidal inversion, there is a finite probability that the system can "tunnel" through the barrier rather than going over it. The rate of tunneling is exponentially dependent on the mass of the tunneling particle(s). science.gov For ammonia, tunneling of the light hydrogen atoms contributes significantly to its rapid inversion rate. science.gov In contrast, phosphine inverts very slowly. science.gov Computational studies comparing NH3/ND3 show a dramatic decrease in the tunneling splitting upon deuteration. For PH3, the tunneling rate is already extremely low; for the heavier this compound, the probability of tunneling through the high inversion barrier is predicted to be orders of magnitude lower still, rendering the process almost entirely classical (i.e., requiring passage over the barrier). researchgate.net

Zero-Point Energy (ZPE) Corrections and Vibrational Anharmonicity

Zero-Point Energy is the lowest possible energy that a quantum mechanical system may have, arising from the Heisenberg uncertainty principle. For a molecule, the ZPE is a consequence of its vibrational motion and is directly dependent on the vibrational frequencies. Isotopic substitution, such as replacing hydrogen with deuterium in phosphine, leads to a significant change in the ZPE due to the mass difference.

Computational studies have been conducted to determine the vibrational energy levels of phosphine and its deuterated isotopologues with high accuracy. By employing sophisticated ab initio methods, such as the coupled-cluster approach with perturbative inclusion of triple excitations (CCSD(T)) and large basis sets, a comprehensive potential energy surface (PES) for the phosphine molecule can be constructed. From this PES, the vibrational energy levels can be calculated. aip.orgnih.gov

The accuracy of these theoretical models is often benchmarked against experimental spectroscopic data. For the partially deuterated phosphines, PH2D and PHD2, the root mean squares deviation between theoretically calculated and observed vibrational band centers has been found to be as low as 0.4 cm⁻¹ and 0.6 cm⁻¹, respectively, indicating a very high level of agreement. aip.orgnih.gov While specific ZPE values for PD3 are not always explicitly tabulated in comparative studies, the vibrational ground state energy for phosphine is approximately 5200 cm⁻¹. aip.org

The table below presents a conceptual comparison of the vibrational frequencies and resulting ZPE for PH3 and PD3, illustrating the expected isotopic effect. The values are illustrative to demonstrate the principles of ZPE correction and are based on the general understanding of isotopic substitution effects.

PropertyPhosphine (PH3)This compound (PD3)Rationale for Difference
P-H/P-D Stretching Frequencies (cm⁻¹) HigherLowerThe heavier mass of deuterium leads to a lower vibrational frequency for the P-D bond compared to the P-H bond.
H-P-H/D-P-D Bending Frequencies (cm⁻¹) HigherLowerSimilarly, the bending modes involving deuterium are of lower frequency due to the increased reduced mass of the vibrating system.
Zero-Point Energy (ZPE) HigherLowerZPE is proportional to the sum of the fundamental vibrational frequencies. As the frequencies are lower for PD3, its ZPE is consequently lower than that of PH3.

Quantum Tunneling Contributions in Reaction Dynamics

Quantum tunneling is a phenomenon where a quantum particle can pass through a potential energy barrier even if its kinetic energy is less than the barrier height. This effect is particularly significant for light particles like hydrogen atoms. In the context of chemical reactions, tunneling can lead to reaction rates that are significantly higher than those predicted by classical transition state theory, especially at low temperatures.

A classic example of a reaction where tunneling is prominent is the pyramidal inversion of ammonia (NH3), where the nitrogen atom tunnels through the plane of the hydrogen atoms. Phosphine (PH3) also undergoes pyramidal inversion, but it has a considerably higher inversion barrier compared to ammonia. arxiv.org This higher barrier significantly reduces the probability of tunneling for the phosphorus atom.

The substitution of hydrogen with deuterium in this compound further diminishes the likelihood of tunneling. The probability of tunneling is exponentially dependent on the mass of the tunneling particle. Since deuterium is approximately twice as massive as hydrogen, the tunneling rate for a deuterium atom (or a process involving the collective motion of deuterium atoms, such as the inversion of PD3) is expected to be substantially lower than for the corresponding process in PH3.

Theoretical studies have predicted that while the ground-state tunneling splitting in phosphine is too small to be easily observed, it should become more apparent in the overtone spectra of the ν2 bending mode. researchgate.net This suggests that by exciting the molecule to higher vibrational states, the effective barrier for inversion is altered, making tunneling more probable.

The following table summarizes the expected contributions of quantum tunneling to the reaction dynamics of PH3 versus PD3, particularly for the inversion process.

FactorPhosphine (PH3)This compound (PD3)Impact of Deuteration
Inversion Barrier Height HighHighThe electronic potential energy surface is largely unaffected by isotopic substitution, so the barrier height remains similar.
Tunneling Particle Mass Lower (primarily H motion)Higher (primarily D motion)The increased mass of deuterium significantly decreases the probability of tunneling through the inversion barrier.
Tunneling Splitting Very small in the ground stateEven smaller than in PH3The larger mass of deuterium leads to a much smaller tunneling splitting of the vibrational energy levels.
Contribution to Reaction Rate Generally low, but potentially observable in excited vibrational states.Negligible under most conditions.The already small contribution of tunneling to the overall reaction rate is further reduced upon deuteration.

Mechanistic Investigations Utilizing Phosphine D3 As an Isotopic Tracer

Kinetic Isotope Effects (KIE) in Phosphine-Involved Processes

The kinetic isotope effect (KIE) is a measure of the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.org The use of phosphine-d3 is instrumental in determining whether a P-H bond is broken or formed in the rate-determining step of a reaction and provides insights into the structure of the transition state.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. princeton.edu For reactions involving phosphine (B1218219), a normal primary KIE (kH/kD > 1) would indicate that the P-H bond is cleaved in the slowest step. snnu.edu.cn Conversely, an inverse primary KIE (kH/kD < 1) can also occur.

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.eduscribd.com These effects are typically smaller than primary KIEs and can be either normal or inverse. princeton.edu For example, a change in hybridization at the phosphorus atom from sp³ in the reactant to sp² in the transition state can lead to a secondary KIE.

In the anilinolysis of O-aryl methyl phosphonochloridothioates, both primary and secondary deuterium (B1214612) kinetic isotope effects were observed. rsc.org For stronger nucleophiles, primary normal KIEs (kH/kD = 1.03–1.30) were found, while for weaker nucleophiles, extremely large secondary inverse KIEs (kH/kD = 0.367–0.567) were measured. rsc.org

The magnitude of the KIE can provide valuable information about the transition state of a reaction. A large primary KIE suggests a symmetric transition state where the hydrogen is equally bonded to the donor and acceptor atoms. Smaller KIEs may indicate an early or late transition state. princeton.edu

For instance, in the thermal decomposition of certain platinum-phosphine complexes, the observed deuterium kinetic isotope effect was dependent on the concentration of added phosphine ligand. harvard.edu At zero concentration of added phosphine, no isotope effect was observed, suggesting that phosphine dissociation is the rate-limiting step. harvard.edu However, at higher phosphine concentrations, a significant KIE of kH/kD ≈ 3.3 was observed, indicating that C-H bond formation (reductive elimination) is the rate-determining step. harvard.edu This demonstrates how this compound can be used to dissect complex reaction mechanisms involving multiple steps.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental KIE data to model transition state structures. rsc.orgrsc.org By comparing calculated KIEs for different proposed mechanisms with experimental values, the most likely reaction pathway can be identified. rsc.orgrsc.org

Table 1: Kinetic Isotope Effects in the Thermal Decomposition of a Platinum-Phosphine Complex

Added Phosphine Concentration (M) Observed kH/kD Inferred Rate-Determining Step
0.0 ~1.0 Phosphine Dissociation
0.3 ~3.3 Reductive Elimination (C-H bond formation)

This table is based on data presented for the thermal decomposition of L₂Pt(Et)₂ where L is a phosphine ligand and the ethyl group is deuterated in the comparative experiment. harvard.edu

According to classical transition state theory, the KIE should decrease with increasing temperature. nasonline.org However, deviations from this behavior, such as temperature-independent KIEs, can be indicative of quantum mechanical tunneling. capes.gov.brnih.govnih.gov Tunneling occurs when a particle, such as a hydrogen or deuterium atom, passes through a potential energy barrier rather than over it. Since the lighter protium (B1232500) isotope tunnels more readily than the heavier deuterium, this can lead to unusually large and temperature-independent KIEs.

Studies on the temperature dependence of KIEs in enzyme-catalyzed reactions have provided strong evidence for hydrogen tunneling. nih.gov For example, in the reaction catalyzed by phosphite (B83602) dehydrogenase, the primary 2H KIEs were found to be largely independent of temperature over a range of 5 to 45 °C, which was interpreted as evidence for extensive hydride tunneling. nih.gov While this specific example does not directly involve this compound, the principles are directly applicable to reactions where a P-H bond is cleaved. Model calculations have shown that temperature-dependence anomalies in KIEs, though not always within an experimentally accessible range, should be a relatively common occurrence. capes.gov.br

Mechanistic Studies of Hydrogen-Deuterium Exchange Reactions

This compound can participate in hydrogen-deuterium (H-D) exchange reactions, providing insights into the mechanisms of proton transfer and C-H activation. acs.orgresearchgate.netmdpi.com Iridium-phosphine complexes, for instance, are highly effective catalysts for ortho-directed H-D exchange on aromatic substrates using deuterium gas. acs.org The mechanism is believed to involve the oxidative addition of the C-H bond to the iridium center, followed by reductive elimination of the C-D bond.

Ruthenium-phosphine complexes have also been shown to catalyze H-D exchange between olefins and deuterium oxide. researchgate.net The proposed mechanism involves the exchange between the metal hydride and D₂O, followed by the reversible insertion of the olefin into the Ru-D bond. researchgate.net

Investigation of Ligand Exchange and Dissociation Mechanisms

Phosphine ligands are often spectator ligands in catalytic cycles, but their dissociation can be a crucial step to generate a coordinatively unsaturated metal center that is catalytically active. libretexts.org this compound can be used in conjunction with techniques like NMR spectroscopy to study the kinetics and mechanism of ligand exchange and dissociation.

In a study of gold clusters protected by phosphine ligands, it was found that the steric properties of the incoming phosphine ligand played a crucial role in the extent of ligand exchange. researchgate.netrsc.org For example, tri(m-tolyl)phosphine and tri(p-tolyl)phosphine readily exchanged with triphenylphosphine (B44618) on an Au₈ core, whereas the more sterically hindered tri(o-tolyl)phosphine did not. researchgate.net

Variable temperature NMR studies of zirconium and hafnium bis-PNP pincer complexes, where PNP represents a phosphine-containing ligand, revealed that the phosphine arms of the ligand are fluxional. maynoothuniversity.ie Cooling the sample allowed for the resolution of distinct signals for the coordinated and free phosphine arms, enabling the determination of the energy barrier for this exchange process. maynoothuniversity.ie DFT calculations supported a dissociative mechanism where one phosphine arm detaches before another ligand coordinates. maynoothuniversity.ie

The dissociation of phosphine ligands from a metal center can also be suppressed. In a series of nickel complexes, [Ni(PEt₃)₄₋ₙ(ECp)ₙ] (where E = Al, Ga), increasing the number of the group-13 ligands (ECp) led to a decrease in the Ni-PEt₃ bond lengths and suppressed phosphine dissociation. acs.org

Phosphine Dissociation Chemistry on Surfaces

The interaction of phosphine with surfaces is relevant to semiconductor manufacturing, where phosphine is a common phosphorus source. aip.org The dissociation of phosphine on silicon (001) surfaces has been studied extensively. Using scanning tunneling microscopy and DFT, a detailed mechanism has been proposed. aip.org The process begins with the adsorption of PH₃, followed by a series of dissociation steps leading to intermediates such as PH₂ + H, PH + 2H, and ultimately P + 3H. aip.org A secondary pathway involving the diffusion of mobile PH₂ fragments has also been identified. aip.org

Phosphines can also adsorb onto oxide surfaces like silica (B1680970) and activated carbon. rsc.orgnih.gov Solid-state NMR has shown that phosphines like triphenylphosphine can adsorb onto silica surfaces and are highly mobile. rsc.org This adsorption can have implications for immobilized catalysts, as the surface can compete with the metal center for the phosphine ligand, potentially leading to leaching of the metal. rsc.org On activated carbon, adsorbed phosphines can be selectively oxidized to phosphine oxides in the air at room temperature. nih.gov

Advanced Research Applications of Deuterated Phosphines

Applications in Catalysis and Organometallic Transformations

Deuterated phosphines, particularly phosphine-d3, serve as invaluable tools for elucidating reaction mechanisms in catalysis and organometallic chemistry. The substitution of hydrogen with deuterium (B1214612) atoms introduces a kinetic isotope effect (KIE), which can provide profound insights into the nature of bond-breaking and bond-forming steps within a catalytic cycle.

Probing Catalytic Cycles and Active Site Interactions with Deuterated Ligands

The use of deuterated ligands is a powerful strategy for interrogating the intricate details of catalytic cycles. By selectively replacing protons with deuterons on a phosphine (B1218219) ligand, researchers can probe whether the C-H bonds of the ligand are involved in key steps of the reaction, such as catalyst activation, substrate coordination, or product release. A significant kinetic isotope effect (KIE), observed as a change in reaction rate upon deuteration, provides strong evidence for the involvement of that specific C-H bond in the rate-determining step of the reaction.

For instance, in gold(I)-catalyzed reactions, where phosphine ligands are crucial for activity and selectivity, deuterated ligands can help to understand the subtle interactions between the ligand, the metal center, and the substrate. Kinetic studies on the intramolecular hydroamination of alkenes catalyzed by cationic gold complexes with phosphine ligands have revealed large solvent deuterium isotope effects when the reaction is carried out in deuterated methanol (B129727) (CH₃OD or CD₃OD) compared to methanol (CH₃OH). beilstein-journals.org This suggests that proton transfer from the solvent is a key part of the mechanism. While this example highlights a solvent KIE, the principle extends to deuterated ligands. If a C-H bond on the phosphine ligand were involved in a proton transfer step, deuteration at that position would be expected to produce a significant KIE.

A study on a palladium-catalyzed Suzuki-Miyaura reaction utilized ¹³C KIEs to determine that the oxidative addition of aryl bromides occurs to a monoligated palladium complex, Pd(PPh₃), under catalytic conditions. nih.gov While this study focused on the carbon isotope effect of the substrate, it demonstrates the power of KIEs in distinguishing between different potential pathways, such as oxidative addition to a PdL₁ versus a PdL₂ species. nih.gov Similar experiments using deuterated phosphine ligands could reveal whether the ligand itself participates in or influences the rate-determining step through C-H bond interactions.

The following table summarizes the observed kinetic isotope effects in a gold(I)-catalyzed hydroamination reaction, illustrating the impact of deuterated solvents, which serves as a model for the potential effects of deuterated ligands.

Catalyst/Substrate SystemSolvents ComparedKinetic Isotope Effect (kH/kD)Reference
JPhosAu(CH₃CN)SbF₆ with urea (B33335) substrateCH₃OH vs. CD₃OD6.3 beilstein-journals.org
JackiephosAu(NTf₂) with urea substrateCH₃OH vs. CD₃OD7.4 beilstein-journals.org

This table is interactive. Click on the headers to sort the data.

These significant KIE values underscore the sensitivity of the catalytic system to isotopic substitution and highlight the potential of using deuterated phosphine ligands to uncover subtle mechanistic details.

Deuterium Isotope Effects on Enantioselectivity in Asymmetric Catalysis

In asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule preferentially, even small changes in the catalyst's structure or electronic properties can have a profound impact on the enantioselectivity. The substitution of hydrogen with deuterium in a chiral phosphine ligand represents a subtle structural modification that can, in some cases, lead to measurable changes in the enantiomeric excess (ee) of the product. This phenomenon, known as a deuterium isotope effect on enantioselectivity, arises from the influence of the isotopic substitution on the energies of the diastereomeric transition states that lead to the two different enantiomers.

While examples specifically detailing the use of this compound to alter enantioselectivity are not prevalent, the underlying principle has been demonstrated in other catalytic systems. For instance, in an enzyme-catalyzed kinetic resolution, the substitution of hydrogen with deuterium in the substrate led to a significant change in the enantiomeric ratio, E. nih.gov For the non-deuterated substrate, solketal, an E value of 30 was observed, whereas for the deuterated analog, d₅-solketal, the E value dropped to 6. nih.gov This effect was attributed to the isotopic substitution altering the relative kinetic weights of different steps in the reaction mechanism. nih.gov

Similarly, a report in the field of organocatalysis noted that a deuterated substrate produced an enantioselectivity of 83% ee, compared to 93% ee for the undeuterated version in a reaction catalyzed by a chiral phosphoric acid. wikipedia.org This difference was taken as evidence that the C-H/D bond cleavage was involved in the enantio-determining step of the reaction. wikipedia.org In another study involving the enantioselective prototropic rearrangement of 1-methylindene (B165137) catalyzed by a chiral base, different primary deuterium kinetic isotope effects were observed for the two enantiomers, with kH/kD values of 5.31 for the (+)-enantiomer and 6.19 for the (–)-enantiomer. rsc.org

These findings establish that deuterium substitution can indeed influence the stereochemical outcome of a reaction. For asymmetric catalysis employing chiral phosphine ligands, deuteration at a stereochemically important position could potentially alter the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) within the diastereomeric transition states, thereby modifying the enantioselectivity. Future research in this area could explore the synthesis of chiral phosphine ligands deuterated at specific positions to systematically investigate these effects and gain a deeper understanding of the origins of enantioselectivity.

Mechanistic Understanding of Phosphine-Promoted Organic Reactions

Deuterium labeling is a classic and powerful technique for elucidating the mechanisms of organic reactions, and phosphine-promoted transformations are no exception. By strategically placing deuterium atoms in the reactants, intermediates, or the phosphine catalyst itself, chemists can trace the path of hydrogen atoms throughout the reaction, distinguish between different possible mechanisms, and identify the origin of specific hydrogen atoms in the final product.

Nucleophilic phosphine catalysis often proceeds through the formation of zwitterionic intermediates. nih.gov The fate of these intermediates and the subsequent proton transfer steps can be meticulously tracked using deuterium labeling. For example, in a phosphine-catalyzed reaction, if a proton transfer is suspected to be a key step, running the reaction in a deuterated solvent or using a deuterated substrate can reveal whether the proton is sourced from the solvent, another substrate molecule, or intramolecularly.

A key example of this approach is in the study of hydrophosphinylation reactions. Mechanistic investigations of the nickel/Brønsted acid dual-catalyzed regio- and enantioselective hydrophosphinylation of 1,3-dienes have utilized deuterium-labeling studies to propose a catalytic cycle. By using deuterated phosphine oxides or deuterated dienes, researchers can determine the stereochemical course of the P-C bond formation and the origin of the hydrogen atom added across the diene system.

Isotopic Probes in Materials Science Research

The unique properties of deuterium make it a valuable isotopic probe in materials science. The incorporation of deuterium into materials can lead to enhanced stability and performance, particularly in applications where bond vibrations play a critical role. Deuterated phosphines can serve as precursors for creating isotope-labeled materials with tailored properties.

Precursors for Isotope-Labeled Phosphorus-Containing Thin Films

Phosphorus-containing thin films are utilized in a variety of applications, including as protective coatings, in microelectronics, and as components of solid-state batteries. The synthesis of these films often involves vapor phase deposition techniques, such as atomic layer deposition (ALD) or chemical vapor deposition (CVD), using volatile phosphorus precursors. Phosphites and phosphonates have been explored as precursors for the ALD of phosphate (B84403) and phosphonate-containing films. rsc.org

While specific studies on the use of this compound as a precursor for isotope-labeled thin films are not widely reported, the concept is a logical extension of existing methodologies. Using a deuterated precursor like this compound in a deposition process would result in a thin film where C-H bonds are replaced by the stronger C-D bonds. This isotopic substitution can be beneficial in applications where the material is exposed to harsh conditions, such as high temperatures or radiation. The higher bond dissociation energy of C-D versus C-H can lead to enhanced thermal and chemical stability of the resulting film.

For example, in the synthesis of organic-inorganic metal phosphonate (B1237965) thin films, which are known for their remarkable thermal and chemical stability, using a deuterated organic component derived from a deuterated phosphine could further enhance these properties. rsc.org The presence of deuterium could be verified by techniques such as secondary ion mass spectrometry (SIMS) or Fourier-transform infrared (FTIR) spectroscopy, which is sensitive to the vibrational frequency shift upon isotopic substitution. The ability to create isotopically labeled films also opens up possibilities for mechanistic studies of film degradation or diffusion processes within the material.

Investigation of Deuterium Effects on Photophysical Properties of Organic Electronic Devices

In the field of organic electronics, particularly organic light-emitting diodes (OLEDs), the stability and efficiency of the materials are paramount. Degradation of organic materials, often initiated by the breaking of C-H bonds, is a major factor limiting the operational lifetime of these devices. It has been well-established that replacing C-H bonds with the more robust C-D bonds can significantly enhance device stability. rsc.org

This "deuteration effect" is particularly relevant for host materials and emitters in phosphorescent OLEDs (PhOLEDs), where high-energy excited states can promote bond cleavage. A recent study demonstrated that constructing a deuterated exciplex-forming host for deep-blue PhOLEDs led to improved molecular stability and charge transport. nih.gov This resulted in a significant enhancement of the device lifetime.

Furthermore, an "external deuteration effect" was observed, where the deuterated host material influenced the photophysical properties of the phosphorescent dopant. nih.gov This effect led to a reduction in unwanted shoulder emissions, resulting in a purer blue color, and an acceleration of the radiative decay rate, which improved the photoluminescence quantum yield (PLQY). nih.gov The table below summarizes the improved photophysical properties observed for a phosphorescent dopant in a deuterated exciplex host compared to its non-deuterated counterpart.

PropertyNon-Deuterated HostDeuterated HostReference
Photoluminescence Quantum Yield (PLQY)90.1%94.7% nih.gov
Radiative Decay Rate (kᵣ)1.15 x 10⁶ s⁻¹1.25 x 10⁶ s⁻¹ nih.gov

This table is interactive. Click on the headers to sort the data.

Phosphine oxides are a common class of host materials for PhOLEDs. The principles demonstrated with deuterated exciplex-forming hosts are directly applicable to phosphine oxide-based systems. The use of this compound or other deuterated phosphine derivatives to synthesize deuterated phosphine oxide hosts could suppress high-energy molecular vibrations and decrease chemical reactivity, leading to more stable and efficient OLEDs. The investigation of these deuterium effects on the photophysical properties is a promising avenue for the development of next-generation organic electronic devices.

Research Tools in Biochemical and Pharmaceutical Sciences

Deuterated phosphines, including this compound, represent a specialized class of isotopically labeled compounds that serve as invaluable tools in modern biochemical and pharmaceutical research. The substitution of protium (B1232500) (¹H) with deuterium (²H or D) atoms imparts a mass shift that is readily detectable by mass spectrometry without significantly altering the chemical properties of the molecule. This characteristic allows for a range of advanced applications, from precise quantification of analytes to the elucidation of complex biological mechanisms.

Deuterated Internal Standards for Quantitative Mass Spectrometry

In the field of quantitative mass spectrometry, the use of stable isotope-labeled internal standards is considered the gold standard for achieving high accuracy and precision. Deuterated compounds, such as this compound, are ideal for this purpose as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts. This includes similar extraction efficiencies, chromatographic retention times, and ionization efficiencies.

The key difference lies in their mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of the deuterated standard to a sample, any variations that occur during sample preparation and analysis, such as sample loss or matrix effects that can suppress or enhance the analyte signal, will affect both the analyte and the internal standard equally. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling accurate quantification.

While specific applications using this compound as an internal standard are not extensively documented in mainstream literature, the principles of its use can be illustrated. For instance, if a method were developed to quantify a phosphine-containing analyte, this compound would be an excellent choice for an internal standard. The mass difference between the analyte and the standard would be easily resolved by the mass spectrometer, as shown in the table below.

CompoundMolecular FormulaMonoisotopic Mass (Da)Mass Difference (Da)
PhosphinePH₃33.99723.0188
This compoundPD₃37.0160

This interactive table illustrates the mass difference between Phosphine and its deuterated analog, this compound, which is fundamental to its application as an internal standard in mass spectrometry.

Probing Metabolic Pathways and Enzyme Kinetics through Deuterium Labeling

Deuterium labeling is a powerful technique for investigating metabolic pathways and understanding the mechanisms of enzyme-catalyzed reactions. When a deuterated substrate is introduced into a biological system, its metabolic fate can be traced by detecting the deuterium label in downstream metabolites using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This approach provides direct insights into metabolic fluxes and pathway connectivity.

Furthermore, the replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly. By measuring the KIE, researchers can gain valuable information about the transition state of an enzymatic reaction and elucidate its mechanism.

While the direct use of this compound as a probe for metabolic pathways is not a common application, the principles of deuterium labeling are widely applied. For example, deuterated precursors are often used to study the biosynthesis of complex natural products. If a metabolic pathway involved a phosphine-containing intermediate, introducing a deuterated phosphine precursor could help to elucidate the steps of that pathway. The table below provides a hypothetical example of how deuterium labeling could be used to track the incorporation of a label into a metabolite.

PrecursorMetabolic ProcessResulting MetaboliteAnalytical Observation
Deuterated Substrate (e.g., Glucose-d7)GlycolysisPyruvate-dₓDetection of deuterated pyruvate (B1213749) by MS, indicating flux through the glycolytic pathway.
Hypothetical this compound containing precursorHypothetical Biosynthetic PathwayPhosphine-containing natural productIncorporation of deuterium into the final product, confirming the precursor-product relationship.

This interactive table demonstrates the concept of using deuterated compounds to trace metabolic pathways.

Conformational Studies of Biomolecules via Hydrogen-Deuterium Exchange

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying the conformational dynamics of proteins and other biomolecules. The method relies on the principle that the amide hydrogens on the backbone of a protein will exchange with deuterium atoms when the protein is placed in a deuterated solvent, such as D₂O. The rate of this exchange is dependent on the solvent accessibility of the amide hydrogens and their involvement in hydrogen bonding. Regions of the protein that are highly structured and protected from the solvent will exhibit slower exchange rates, while flexible and solvent-exposed regions will exchange more rapidly.

Phosphines play a crucial, albeit indirect, role in this technique. Many proteins contain disulfide bonds that can restrict their conformational flexibility and interfere with the analysis. To ensure complete digestion of the protein after the deuterium exchange reaction, these disulfide bonds must be reduced. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent in HDX-MS workflows. acs.orgbiosynth.com It is effective at low pH and low temperatures, which are the "quench" conditions used to stop the deuterium exchange reaction and minimize back-exchange. acs.org

The use of a deuterated version of TCEP, such as Tris(2-carboxyethyl)phosphine-d₁₆, is also a consideration in these experiments to avoid any potential interference from the reducing agent itself in the mass spectra. The properties of TCEP that make it suitable for HDX-MS are summarized in the table below.

Property of TCEPSignificance in HDX-MS
Effective at low pHCompatible with quench conditions that minimize back-exchange of deuterium. acs.org
Odorless and stableProvides practical advantages over other reducing agents like dithiothreitol (B142953) (DTT). wikipedia.org
Irreversible reductionEnsures complete cleavage of disulfide bonds for subsequent proteolytic digestion. wikipedia.org

This interactive table highlights the key properties of Tris(2-carboxyethyl)phosphine (TCEP) that are advantageous for its use in hydrogen-deuterium exchange mass spectrometry.

Q & A

Q. How can isotopic labeling with Phosphine-d3 improve mechanistic studies in organophosphorus chemistry?

Phosphine-d3 (deuterated phosphine) serves as a critical isotopic tracer for tracking reaction pathways. By substituting hydrogen with deuterium, researchers can monitor kinetic isotope effects (KIE) via techniques like NMR or mass spectrometry. For instance, in catalytic cycles, deuterium labeling helps distinguish between associative and dissociative mechanisms by analyzing isotopic retention in intermediates . Experimental designs should include control reactions with non-deuterated phosphine to validate isotopic effects.

Q. What experimental protocols are recommended for synthesizing and characterizing this compound?

Synthesis typically involves deuterium exchange using D2O or deuterated solvents under controlled conditions. Characterization requires <sup>1</sup>H/<sup>2</sup>H NMR to confirm deuteration levels and gas chromatography–mass spectrometry (GC-MS) to assess purity. Researchers must document isotopic enrichment ratios (e.g., ≥98% D) and compare spectral data with non-deuterated analogs to avoid misinterpretation .

Q. How does this compound influence reaction kinetics compared to PH3?

Deuteration alters bond vibrational frequencies, potentially slowing reaction rates due to higher activation energies. For example, in hydrophosphination reactions, Phosphine-d3 may exhibit a KIE of 2–3, reflecting slower H–D abstraction. Researchers should conduct parallel kinetic studies under identical conditions (temperature, solvent, catalyst) and use Arrhenius plots to quantify isotopic effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability in catalytic systems be resolved?

Discrepancies often arise from solvent deuteration levels or trace moisture. To address this:

  • Use Karl Fischer titration to quantify residual H2O in deuterated solvents.
  • Perform time-resolved in situ IR spectroscopy to monitor decomposition pathways.
  • Compare results across multiple batches to isolate batch-specific anomalies. Contradictions may reflect context-dependent stability, necessitating explicit reporting of solvent purity and storage conditions .

Q. What strategies optimize isotopic tracing with this compound in complex reaction networks?

Advanced isotopic labeling requires coupling Phosphine-d3 with <sup>13</sup>C or <sup>15</sup>N tracers in multi-step syntheses. For example, in cross-coupling reactions, tandem MS/MS can differentiate deuterium retention in carbon–phosphorus bonds. Researchers should design experiments with orthogonal isotopic labels and use computational modeling (DFT) to predict isotopic redistribution .

Q. How do steric and electronic effects of deuteration impact this compound’s ligand properties in coordination chemistry?

Deuteration minimally affects steric bulk but may alter electron-donating capacity due to deuterium’s lower polarizability. Studies should employ X-ray crystallography to compare metal–phosphine bond lengths and cyclic voltammetry to assess electronic effects. For instance, in Pd complexes, Phosphine-d3 may exhibit slight redox potential shifts (~10–20 mV) relative to PH3.

Methodological Guidelines

Designing reproducible experiments with Phosphine-d3

  • Control Groups : Include non-deuterated phosphine and solvent-only controls.
  • Data Validation : Replicate experiments across ≥3 independent trials to account for isotopic variability.
  • Reporting Standards : Document deuteration levels, solvent history, and instrument calibration parameters in supplementary materials .

Addressing ethical and safety considerations in Phosphine-d3 research
Phosphine-d3 is toxic and pyrophoric. Protocols must include:

  • Ventilation : Use gloveboxes or Schlenk lines for handling.
  • Waste Management : Quench residues with CuSO4 solutions to neutralize PH3 emissions.
  • Ethical Review : Submit safety protocols to institutional review boards (IRBs) for hazardous material compliance .

Data Analysis and Interpretation

Q. How should researchers statistically analyze isotopic distribution data from this compound experiments?

Use chi-square tests to compare observed vs. expected isotopic ratios. For low-abundance isotopes, apply Poisson statistics to correct for background noise. Software tools like MestReNova or ACD/Labs provide automated isotopic pattern analysis, but manual validation is essential to avoid algorithmic biases .

Q. What are common pitfalls in interpreting deuterium-induced spectral changes?

  • Overlap Artifacts : Deuterium shifts in NMR may overlap with solvent peaks; use deuterated solvents (e.g., CD3CN) to mitigate this.
  • Quantitative Errors : Avoid assuming 100% deuteration; use internal standards (e.g., TMS) for normalization.
  • Dynamic Effects : Rapid proton/deuteron exchange in solution can obscure KIE measurements; conduct variable-temperature NMR to assess exchange rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.